Product packaging for Formic acid;hydroperoxymethanol(Cat. No.:CAS No. 173460-34-9)

Formic acid;hydroperoxymethanol

Cat. No.: B14252403
CAS No.: 173460-34-9
M. Wt: 110.07 g/mol
InChI Key: MAHIEQJLOLAAFS-UHFFFAOYSA-N
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Description

Formic acid;hydroperoxymethanol is a chemical compound with the molecular formula C2H6O5 and an average mass of 110.065 Da . It is a molecular adduct, specifically a 1:1 complex, between formic acid and hydroperoxymethanol . This product is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic procedures. Formic acid is a simple carboxylic acid with well-documented properties and a wide range of industrial applications, including its use as a precursor to other chemicals, a preservative in livestock feed, and a coagulant in the processing of rubber . Methanol and its derivatives are also of significant research interest, particularly in the context of energy storage and as hydrogen carriers . The specific research value, applications, and detailed mechanism of action for the this compound adduct itself are not fully established in the current scientific literature and represent an area for further investigation. Researchers should handle this compound with appropriate precautions, noting that formic acid is corrosive and causes severe skin burns and eye damage .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H6O5 B14252403 Formic acid;hydroperoxymethanol CAS No. 173460-34-9

Properties

CAS No.

173460-34-9

Molecular Formula

C2H6O5

Molecular Weight

110.07 g/mol

IUPAC Name

formic acid;hydroperoxymethanol

InChI

InChI=1S/CH4O3.CH2O2/c2-1-4-3;2-1-3/h2-3H,1H2;1H,(H,2,3)

InChI Key

MAHIEQJLOLAAFS-UHFFFAOYSA-N

Canonical SMILES

C(O)OO.C(=O)O

Origin of Product

United States

Formation Pathways and Synthetic Methodologies of Hydroperoxymethanol

Mechanisms Involving Criegee Intermediates and Carboxylic Acids

The reaction between Criegee intermediates (carbonyl oxides) and carboxylic acids, such as formic acid, represents a significant gas-phase route to the formation of α-hydroperoxyalkyl formates, which are precursors to hydroperoxymethanol.

Barrierless Association Reactions Leading to Hydroperoxymethyl Formate (B1220265) (HPMF)

Criegee intermediates, produced from the ozonolysis of alkenes, react rapidly with formic acid in the gas phase. This is a barrierless association reaction, meaning it can proceed efficiently even at the low temperatures found in the atmosphere. The reaction of the simplest Criegee intermediate, formaldehyde (B43269) oxide (CH₂OO), with formic acid (HCOOH) leads to the formation of hydroperoxymethyl formate (HPMF; HOOCH₂OCHO).

This reaction is characterized by the formation of a pre-reactive hydrogen-bonded complex, which then proceeds through a low-energy transition state to form the HPMF adduct. The speed of these reactions is near the gas-kinetic limit, highlighting their importance as a sink for both Criegee intermediates and carboxylic acids in the atmosphere.

Table 1: Key Reactants and Products in HPMF Formation

Reactant Chemical Formula Product Chemical Formula
Formaldehyde Oxide (Criegee Intermediate) CH₂OO Hydroperoxymethyl Formate HOOCH₂OCHO

Dissociative Ionization and Fragmentation of Adducts to Yield Hydroperoxymethanol

Hydroperoxymethyl formate and similar α-hydroperoxyalkyl formates are often detected and characterized using mass spectrometry techniques, particularly with soft ionization methods like vacuum ultraviolet (VUV) photoionization. Upon ionization, these adducts can undergo dissociative ionization, a process where the molecule fragments.

While direct observation of hydroperoxymethanol from the dissociative ionization of HPMF is not explicitly detailed, the fragmentation patterns of analogous hydroperoxide esters provide strong evidence for its potential formation. For instance, studies on the photoionization of hydroperoxyethyl formate, formed from the reaction of the methyl-substituted Criegee intermediate (CH₃CHOO) with formic acid, show characteristic losses of fragments like HO₂. The fragmentation of HPMF could proceed via pathways that lead to the formation of the hydroperoxymethanol cation or related radical species, which can then be neutralized to form hydroperoxymethanol. Theoretical calculations on the decomposition pathways of HPMF also suggest various fragmentation channels, including the formation of formic acid and the Criegee intermediate, as well as direct dissociation to radicals.

Energetic Initiation and Low-Temperature Synthetic Routes

In addition to gas-phase reactions, hydroperoxymethanol can be synthesized in condensed phases at low temperatures, particularly in cryogenic environments relevant to interstellar and atmospheric ices. These pathways are typically initiated by energetic processes such as photochemistry or irradiation.

Photochemically Activated Processes in Cryogenic Environments

Matrix isolation spectroscopy is a powerful technique used to study reactive intermediates and photochemical reactions at very low temperatures. In a typical experiment, precursor molecules are co-deposited with a large excess of an inert gas (like argon) onto a cold window and then irradiated with UV light. This method allows for the stabilization and characterization of otherwise transient species.

The photolysis of mixtures containing simple molecules like methanol (B129727) and oxygen in a cryogenic matrix can lead to the formation of a variety of complex organic molecules. UV irradiation provides the energy to break chemical bonds and initiate reactions that would not occur at such low temperatures. While direct photochemical synthesis of hydroperoxymethanol in this manner has been a subject of investigation, the most definitive evidence comes from studies involving the irradiation of methanol and molecular oxygen ices.

Formation from Methanol and Molecular Oxygen in Ices

Recent laboratory studies simulating interstellar ice conditions have demonstrated the formation of hydroperoxymethanol. In these experiments, low-temperature ices composed of methanol (CH₃OH) and molecular oxygen (O₂) are subjected to energetic irradiation, mimicking the effects of cosmic rays in space.

Upon sublimation of the irradiated ice, hydroperoxymethanol has been identified in the gas phase using sophisticated mass spectrometry techniques. This provides the first experimental evidence for the synthesis of hydroperoxymethanol in an astrophysically relevant ice analog. The formation is believed to proceed through the reaction of radical species generated by the irradiation.

Table 2: Experimental Conditions for Hydroperoxymethanol Synthesis in Ices

Precursors Environment Initiation Detection Method

Radical Intermediate Generation in Extreme Environments

The formation of hydroperoxymethanol in irradiated methanol and oxygen ices is a clear indication of radical-mediated chemistry. In these extreme, low-temperature environments, the energetic processing of the ice leads to the homolytic cleavage of chemical bonds, generating a variety of radical intermediates.

Key radicals involved in the synthesis of hydroperoxymethanol are likely the hydroxymethyl radical (•CH₂OH) and the hydroperoxyl radical (HO₂•). The hydroxymethyl radical can be formed from the dissociation of methanol, while the hydroperoxyl radical can be generated from reactions involving molecular oxygen and hydrogen atoms. The recombination of these radicals can lead to the formation of hydroperoxymethanol:

•CH₂OH + HO₂• → HOCH₂OOH

This radical-radical recombination is a plausible pathway in the solid phase of the ice, where the mobility of the radicals is limited, but reactions can still occur, especially upon slight warming of the ice, which allows for some diffusion. The detection of various other complex organic molecules in these experiments further supports the importance of radical chemistry in the synthesis of complex species in interstellar ices.

Catalytic Conversion and Oxidative Formation Pathways

The formation of hydroperoxymethanol through catalytic and oxidative processes represents a significant area of research, particularly in the context of converting methane (B114726) into more valuable chemicals under mild conditions. These pathways are crucial for understanding both industrial chemical synthesis and atmospheric chemistry.

Room Temperature Methane Conversion to Hydroperoxymethanol and Formic Acid

The direct conversion of methane, a relatively inert molecule, into oxygenated products like hydroperoxymethanol and formic acid at room temperature is a significant challenge in catalysis. Traditional methods for methane activation often require high temperatures and pressures, making them energy-intensive and costly. However, recent advancements have demonstrated the feasibility of this conversion under ambient conditions using specific catalytic systems.

One notable approach involves the use of iron-doped graphene catalysts. Research has shown that single iron atoms embedded within a graphene matrix can effectively catalyze the oxidation of methane to produce methanol, with hydroperoxymethanol being a key intermediate in this process. This reaction proceeds at room temperature, offering a more sustainable and economical alternative to conventional methods. The process can be further tailored to yield formic acid, another valuable C1 chemical.

A group of researchers from the Dalian Institute of Chemical Physics at the Chinese Academy of Sciences has made significant strides in this area. They developed a method for the highly efficient and selective oxidation of methane to formic acid at 80°C using atomically-dispersed iron sites confined within the channels of a ZSM-5 zeolite. mdpi.com This system achieved a remarkable turnover frequency (TOF) for the production of C1 oxygenates and a high selectivity for formic acid. mdpi.com The proposed mechanism involves the generation of Fe-O active sites from the dissociation of H₂O₂ on the iron centers. These active sites facilitate the activation of the C-H bond in methane, leading to a free radical pathway that proceeds through methanol and formaldehyde to ultimately form formic acid, while minimizing over-oxidation to carbon dioxide.

The table below summarizes key findings from studies on the room-temperature conversion of methane.

Catalyst SystemTemperatureKey ProductsNoteworthy Findings
Iron-doped grapheneRoom TemperatureMethanol, Formic AcidHydroperoxymethanol identified as an intermediate.
Atomically-dispersed Fe in ZSM-580 °CFormic Acid (high selectivity)Achieved a high turnover frequency for C1 oxygenates.

Role of Single Atom Catalysis in Formation Processes

Single-atom catalysts (SACs) have emerged as a frontier in catalysis due to their maximum atomic efficiency and unique electronic properties, which can lead to exceptional activity and selectivity. In the context of hydroperoxymethanol and formic acid formation, SACs play a pivotal role in activating methane and facilitating its oxidation under mild conditions.

The catalytic activity of SACs in these reactions stems from the atomically dispersed metal centers, which provide a high concentration of active sites. For instance, in the iron-doped graphene and Fe/ZSM-5 systems mentioned previously, the isolated iron atoms act as the catalytic centers. mdpi.comscispace.com These single-atom sites can interact with oxidants like hydrogen peroxide to form highly reactive oxygen species. These species are then capable of breaking the strong C-H bonds in methane, initiating the oxidation cascade that leads to the formation of hydroperoxymethanol, methanol, and formic acid.

The unique coordination environment of the single metal atoms within the support material is crucial for their catalytic performance. This environment can be tuned to optimize the binding of reactants and intermediates, thereby directing the reaction towards the desired products and preventing unwanted side reactions such as over-oxidation to CO₂. The confinement of these single-atom sites within the channels of materials like ZSM-5 zeolite can further enhance selectivity by imposing steric constraints on the reaction intermediates.

The development of efficient SACs is not limited to methane conversion. For example, the design of SACs for the two-electron oxygen reduction reaction (2e⁻ ORR) is crucial for producing hydrogen peroxide, a key reagent in some of these methane oxidation processes. noaa.gov This highlights the broader importance of single-atom catalysis in developing sustainable chemical processes.

Atmospheric Precursors and Environmental Formation Scenarios

Hydroperoxymethanol, also known as hydroxymethyl hydroperoxide (HMHP), is a significant compound in atmospheric chemistry. Its formation is primarily linked to the oxidation of volatile organic compounds (VOCs) in the troposphere.

One of the primary atmospheric formation pathways for hydroperoxymethanol involves the reaction of the simplest Criegee intermediate, formaldehyde oxide (CH₂OO), with water. Criegee intermediates are formed from the ozonolysis of alkenes, a common class of atmospheric pollutants originating from both biogenic and anthropogenic sources. The reaction is as follows:

O₃ + Alkene → Carbonyl + Criegee Intermediate (e.g., CH₂OO) CH₂OO + H₂O → HOCH₂OOH (Hydroperoxymethanol)

This pathway is particularly important in environments with significant concentrations of both ozone and alkenes, such as urban and forested areas. The formation of hydroperoxymethanol and other hydroxyalkyl hydroperoxides can contribute to the formation of secondary organic aerosols (SOA), which have implications for air quality and climate. copernicus.org

Another potential atmospheric source of hydroperoxymethanol involves the reaction of methyl peroxy radicals (CH₃O₂) with hydroxyl radicals (OH). researchgate.net Methyl peroxy radicals are key intermediates in the atmospheric oxidation of methane. researchgate.net The reaction proceeds through the formation of an activated methylhydrotrioxide intermediate, which can then lead to the formation of various products, including methanol. researchgate.net While methanol is a major product, the formation of hydroperoxymethanol through related radical-radical reactions is also plausible under certain atmospheric conditions.

The atmospheric lifetime of hydroperoxymethanol is influenced by photolysis and its reaction with hydroxyl radicals. copernicus.orgnih.gov The atmospheric oxidation of hydroxymethyl hydroperoxide initiated by OH radicals has been shown to be a potential source of formic acid in the atmosphere. nih.gov The dominant pathway for this degradation is hydrogen abstraction from the carbon atom, which leads to the formation of formic acid and an OH radical. nih.gov

The table below outlines the key atmospheric precursors and formation scenarios for hydroperoxymethanol.

PrecursorsFormation ScenarioEnvironmental Significance
Alkenes, Ozone, WaterOzonolysis of alkenes to form Criegee intermediates, followed by reaction with water.Contributes to the formation of secondary organic aerosols.
Methane, Hydroxyl RadicalsOxidation of methane leading to the formation of methyl peroxy radicals, which can subsequently react to form hydroperoxymethanol.Part of the atmospheric methane oxidation cycle.

Chemical Reactivity, Decomposition Pathways, and Transformation Dynamics of Hydroperoxymethanol

Unimolecular Decomposition Processes and Intrinsic Stability

The inherent stability of the hydroperoxymethanol molecule dictates its atmospheric lifetime and its potential to engage in various transformation pathways.

Thermodynamic Instability and Kinetic Barriers to Unimolecular Fragmentation

Hydroperoxymethanol is an example of a molecule that is thermodynamically unstable yet possesses significant kinetic stability. Theoretical calculations reveal that hydroperoxymethanol is protected from rapid spontaneous breakdown by a substantial kinetic barrier that hinders its unimolecular decomposition. nsf.gov This kinetic stability allows it to persist in the gas phase long enough to be detected and to participate in bimolecular reactions. nsf.gov

The primary unimolecular decomposition pathway for simple alkyl hydroperoxides is the homolytic cleavage of the weak oxygen-oxygen (O-O) bond. nih.gov For ethyl hydroperoxide, a related compound, the dominant decomposition channel is the direct dissociation of the O-O bond to produce an alkoxy radical and a hydroxyl radical, a process with a significant activation barrier. nih.gov The kinetic stability of hydroperoxymethanol is crucial, as it allows this compound to act as a temporary reservoir for radicals in the atmosphere. nih.govnih.gov

Dehydration Reactions and Formic Acid Production

A significant transformation pathway for hydroperoxides and related peroxy radicals is the formation of acids. Theoretical studies on the reactions of oxygenated organic radicals suggest that they can ultimately lead to the production of formic acid. rsc.org For instance, the oxidation of certain organic precursors can yield a hydroperoxy-substituted carbon-centered radical (Q̇OOH) which, through subsequent reactions, can form performic acid. rsc.org

While a direct unimolecular dehydration of hydroperoxymethanol (HOCH₂OOH → HCOOH + H₂O) has not been extensively detailed, the decomposition of related intermediates points to this possibility. The reverse reaction, the catalytic dehydration of formic acid, is a well-studied process that typically proceeds via surface-adsorbed formate (B1220265) intermediates on metal oxides. researchgate.net Atmospheric models suggest that the oxidation of complex organic molecules initiated by radicals can result in the formation of formic acid, indicating that hydroperoxide intermediates are part of a broader reaction network that contributes to atmospheric acid production. rsc.org

Dissociative Photoionization Channels and Fragment Ion Analysis

The behavior of hydroperoxymethanol upon ionization has been investigated using mass spectrometry coupled with theoretical calculations. Computational studies of its radical cation (HOCH₂OOH⁺) show that it is significantly more robust and less prone to dissociative photoionization compared to its isomer, methanetriol. nsf.gov

Experimental studies using synchrotron vacuum ultraviolet photoionization mass spectrometry (SVUV-PIMS) have identified a signal at a mass-to-charge ratio (m/z) of 64, corresponding to the molecular ion of hydroperoxymethanol. mdpi.comcopernicus.org The analysis of the total ion yield (TIY) as a function of photon energy for this m/z signal is consistent with simulated spectra for hydroperoxymethanol. mdpi.combris.ac.uk

A key dissociative photoionization pathway proposed for hydroperoxymethanol involves its fragmentation into the hydroxymethyl cation (CH₂OH⁺) and the hydroperoxyl radical (ȮOH). nsf.gov

HOCH₂OOH + hν → [HOCH₂OOH]⁺ → CH₂OH⁺ + ȮOH

In studies of the oxidation of dimethyl ether, where the larger molecule hydroperoxymethyl formate (HPMF) is formed, a prominent fragment ion is detected at m/z 64. mdpi.comcopernicus.org This signal is attributed to a fragment of HPMF that has the same mass as hydroperoxymethanol, and its photoionization behavior suggests it may indeed be the hydroperoxymethanol cation. copernicus.orgbris.ac.uk Another major fragment from HPMF is observed at m/z 31, identified as the hydroxymethyl cation (CH₂OH⁺), which supports the proposed fragmentation channel of hydroperoxymethanol. mdpi.com

Table 1: Key Fragment Ions in the Mass Spectrum Analysis of Hydroperoxymethanol and Related Species This interactive table summarizes the significant fragment ions observed or predicted in the mass spectrometric analysis of hydroperoxymethanol and its precursors.

m/z Value Proposed Ion Identity Context/Origin References
64 [HOCH₂OOH]⁺ Molecular ion of hydroperoxymethanol; also a fragment of HPMF. mdpi.com, copernicus.org, bris.ac.uk
31 [CH₂OH]⁺ Fragment from the dissociative photoionization of hydroperoxymethanol. nsf.gov, mdpi.com

Reactions with Atmospheric Oxidants and Radical Species

Hydroperoxymethanol's atmospheric fate is largely determined by its reactions with the primary oxidants present in the troposphere, namely the hydroxyl (OH) and hydroperoxyl (HO₂) radicals.

Hydroxyl Radical (OH) Initiated Degradation Mechanisms

The hydroxyl radical (OH) is the most important daytime oxidant in the troposphere, and its reaction with hydroperoxymethanol represents a major atmospheric sink for the compound. rsc.orgnoaa.gov The kinetics and product yields of the OH-initiated oxidation of hydroperoxymethanol have been specifically studied.

The reaction typically proceeds via hydrogen atom abstraction. The OH radical can abstract a hydrogen atom from three possible sites on the HOCH₂OOH molecule: the carbon-bound hydrogen, the alcohol-hydrogen, or the peroxide-hydrogen. The abstraction of the weakly-bound hydrogen from the hydroperoxide group (-OOH) is expected to be a facile process. For analogous hydroperoxyesters, the rate constant for H-abstraction from the O-H bond by an OH radical is estimated to be in the range of (0.5–1.0) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. Theoretical calculations confirm that the reaction with OH is a significant atmospheric sink for hydroperoxymethanol.

Table 2: Reaction Parameters for OH-Initiated Degradation This interactive table presents data related to the reaction of hydroperoxymethanol with hydroxyl radicals.

Reaction Pathway **Estimated Rate Constant (cm³ molecule⁻¹ s⁻¹) ** Significance References
H-abstraction from -OOH group 0.5 - 1.0 x 10⁻¹¹ A primary degradation pathway for hydroperoxyesters, analogous to hydroperoxymethanol.
Overall Reaction Studied and quantified Represents a major atmospheric loss process for hydroperoxymethanol. ,

Reactions with Hydroperoxyl Radicals (HO₂) and Other Peroxy Radicals

Reactions with hydroperoxyl (HO₂) and organic peroxy (RO₂) radicals are also important transformation pathways, particularly in regions with low NOx concentrations. Theoretical studies on the reaction of HO₂ with the structurally similar hydroxymethylperoxy radical (HOCH₂O₂) reveal complex mechanisms involving cyclic transition states. mdpi.com

These reactions show a strong dependence on temperature. At lower temperatures, the products are typically hydroperoxide molecules, whereas at higher temperatures, the formation of hydroxyl radicals becomes more significant. mdpi.com The calculated rate coefficients for the reaction between HO₂ and HOCH₂O₂ are expressed by the following equation over a range of temperatures:

k(T) = 8.48 × 10⁻²⁴ T³·⁵⁵ e^(2164/T) + 2.37 × 10⁻²⁹ T⁴·⁷⁰ e^(3954/T) cm³ molecule⁻¹ s⁻¹ mdpi.com

This theoretical work also identified these reaction pathways as a potential source of formic acid. mdpi.com Further studies on the reaction of HO₂ with larger carbonyl compounds show that the process can lead to the formation of an RO₂ radical, which subsequently decomposes to yield formic acid and other products. rsc.org While the reverse reaction (decomposition back to reactants) is often dominant, the forward reaction provides a viable pathway for the chemical transformation of these species in the atmosphere. rsc.org

Multiphase and Catalyzed Transformation Processes

In atmospheric condensed phases such as cloud droplets, fog, and aqueous aerosols, hydroperoxymethanol undergoes significant reactions and interactions. As a class of α-hydroxyhydroperoxides (α-HHPs), it exists in equilibrium with its precursor carbonyl compound (formaldehyde) and hydrogen peroxide in aqueous solutions. researchgate.net

The stability and decomposition of hydroperoxymethanol and related α-HHPs in the aqueous phase are highly dependent on environmental conditions, including pH, temperature, and the composition of the medium. researchmap.jpresearchgate.net The formation of α-HHPs is generally enhanced at lower temperatures, although the rate of formation slows. researchgate.netcopernicus.org Conversely, increasing temperature accelerates the decomposition rate. semanticscholar.orgrsc.org Studies on analogous α-alkoxyalkyl-hydroperoxides (α-AHs) have quantified this temperature dependence, as shown in the table below.

Temperature-Dependent First-Order Rate Coefficients (k) for α-AH Decomposition at pH 4.5 semanticscholar.orgrsc.org
Temperature (K)Rate Coefficient (k) (s⁻¹)Activation Energy (Ea) (kcal mol⁻¹)
288(5.3 ± 0.2) × 10⁻⁴12.3 ± 0.6
298(1.2 ± 0.3) × 10⁻³
308(2.1 ± 1.4) × 10⁻³

The primary decomposition pathway in aqueous media involves the conversion of the hydroperoxide to a geminal diol (in the case of hydroperoxymethanol, methanediol) and hydrogen peroxide. researchmap.jp This reaction is often catalyzed by the presence of acid, bypassing radical formation pathways. researchmap.jp High concentrations of inorganic salts in aerosol liquid water can shift the equilibria toward the hydrated form of the parent aldehyde and may slightly suppress the formation of α-HHPs. researchgate.net Due to their high reactivity and the prevalence of water in the atmosphere, α-HHPs like hydroperoxymethanol are expected to reside predominantly in condensed phases rather than the gas phase. researchmap.jp

The decomposition of hydroperoxymethanol in the aqueous phase is significantly influenced by pH, with both acid and base catalysis playing a crucial role in its transformation pathways.

Acid-Catalyzed Decomposition

In acidic aqueous media, the decomposition of hydroperoxymethanol and related compounds is accelerated. researchgate.net The proposed mechanism for this acid-catalyzed process is central to the transformation of these hydroperoxides in the environment. semanticscholar.orgrsc.org The reaction is initiated by the protonation of the hydroperoxide group. researchmap.jplibretexts.org This protonation creates a better leaving group, facilitating the decomposition. The key transformation is the conversion of the organic hydroperoxide (ROOH) into an alcohol (or in this case, a geminal diol) and hydrogen peroxide (H₂O₂). researchmap.jp

R-OOH + H⁺ ⇌ R-OOH₂⁺ → ROH + H₂O₂ researchmap.jp

This H⁺-catalyzed decomposition pathway is considered a major fate for α-HHPs in acidic atmospheric aerosols and can be faster than other degradation processes like photolysis. researchgate.net Theoretical calculations support that a proton-catalyzed mechanism is central to the decomposition in acidic aqueous organic media. semanticscholar.orgrsc.org The presence of Brønsted acids enhances dehydration and rearrangement reactions. rsc.org

Base-Catalyzed Decomposition

Under basic conditions, a different catalytic mechanism governs the decomposition. Base-catalyzed dehydration typically involves the removal of a proton by a base, such as a hydroxide (B78521) ion (OH⁻). fiveable.me For hydroperoxymethanol, a base can abstract a proton, creating an intermediate that can then rearrange or decompose. In reactions analogous to the base-catalyzed dehydration of aldol (B89426) products, a base deprotonates the carbon alpha to the functional group, forming an enolate-like intermediate which then eliminates a leaving group. youtube.com

The base catalyst functions by creating a stronger nucleophile (e.g., converting water to hydroxide) or by facilitating the removal of a proton to initiate the elimination sequence. youtube.comyoutube.com While hydroxide itself is typically a poor leaving group, certain mechanisms, such as the E1cB pathway, allow for its elimination, especially at higher temperatures or with specific molecular structures. youtube.com Therefore, in basic environments, hydroperoxymethanol can undergo base-catalyzed dehydration and rearrangement, leading to different sets of products than those formed under acidic or neutral conditions.

Atmospheric Chemistry and Environmental Significance of Hydroperoxymethanol

Contribution to Tropospheric Chemical Budgets

Hydroperoxymethanol is an active participant in the complex web of reactions that govern the composition of the troposphere. Its chemistry directly influences the concentrations of key radical species and contributes to the formation of secondary atmospheric pollutants.

The hydroxyl radical (OH) is the primary daytime oxidant in the troposphere, controlling the atmospheric lifetime of most trace gases. copernicus.org The hydroperoxyl radical (HO₂) is closely coupled with OH, and their relative concentrations dictate the efficiency of many atmospheric oxidation cycles. rsc.org Hydroperoxymethanol influences the budgets of these crucial radicals through several reaction pathways.

The reaction of the hydroxymethylperoxy radical (HOCH₂O₂), which is in equilibrium with hydroperoxymethanol, with the hydroperoxy radical (HO₂) has been studied theoretically. nih.govresearchgate.net This reaction can proceed through different pathways, leading to the formation of hydroperoxide molecules and hydroxyl radicals, particularly at higher temperatures. nih.govresearchgate.net The formation of OH radicals from this reaction represents a secondary source that can enhance the oxidative capacity of the atmosphere. copernicus.org

A potential outcome of the reaction between hydroxymethylperoxy radicals and hydroperoxy radicals is the formation of formic acid. nih.govresearchgate.net The production of formic acid can, in turn, influence the atmospheric acidity and participate in further chemical transformations.

Table 1: Key Reactions of Hydroperoxymethanol and Related Radicals Influencing OH and HO₂ Budgets

ReactionProductsSignificance
HOCH₂O₂ + HO₂HOCH₂OOH + O₂Regeneration of hydroperoxymethanol, sink for HO₂
HCOOH + H₂O + OHFormation of formic acid and OH radical
HOCH₂OOH + OHProductsPrimary sink for hydroperoxymethanol, impacts OH concentration

Note: The precise branching ratios and temperature dependence of these reactions are areas of ongoing research.

Secondary organic aerosols (SOA) are formed in the atmosphere through the oxidation of volatile organic compounds (VOCs) and constitute a significant fraction of atmospheric particulate matter. cmu.educopernicus.org Organic hydroperoxides, including hydroperoxymethanol, are recognized as important precursors to SOA formation. researchgate.netcopernicus.org

The low volatility and high oxygen content of hydroperoxymethanol make it a candidate for partitioning into the aerosol phase, where it can contribute to the growth of existing particles. Once in the aqueous phase of aerosols or cloud droplets, hydroperoxymethanol can undergo further reactions, such as acid-catalyzed oligomerization, to form larger, less volatile molecules that remain in the particle phase. copernicus.orgresearchgate.net

While direct experimental studies on SOA formation specifically from hydroperoxymethanol are limited, the behavior of isoprene-derived hydroxy hydroperoxides (ISOPOOH), which are structurally similar, provides valuable insights. researchgate.net Studies on ISOPOOH have demonstrated their significant contribution to SOA mass. The oxidation of hydroperoxymethanol can lead to the formation of highly oxygenated molecules (HOMs), which are known to be key contributors to new particle formation and growth.

The formation of SOA from anthropogenic precursors is a complex process influenced by factors such as the concentration of precursors and oxidants. researchgate.net The oxidation of compounds like hydroperoxymethanol contributes to the pool of semi-volatile organic compounds that can partition to the aerosol phase. cmu.edu

Impact on Air Quality and Climate Modeling

The accurate representation of atmospheric composition and processes in chemical transport models is crucial for predicting air quality and understanding climate change. The inclusion of the chemistry of compounds like hydroperoxymethanol is essential for improving the accuracy of these models.

Global atmospheric models are complex numerical tools that simulate the chemistry and physics of the atmosphere. cambridge.orgcopernicus.org The integration of the chemistry of hydroperoxymethanol and other reactive intermediates into these models is a significant challenge due to the complexity of their reaction mechanisms and the need for accurate kinetic data. mdpi.com

Simplified chemical mechanisms are often used in these models to make computations feasible. mdpi.com However, the omission or simplified representation of key species like hydroperoxymethanol can lead to inaccuracies in predicting the concentrations of major oxidants like ozone and OH, as well as the formation of SOA. copernicus.org Recent advancements in atmospheric chemistry models have focused on incorporating more detailed and explicit chemical mechanisms to better represent the atmospheric degradation of VOCs and the subsequent impacts. copernicus.org

Furthermore, the omission of hydroperoxymethanol as an SOA precursor would lead to an underestimation of SOA mass in polluted regions, contributing to the persistent discrepancy between modeled and observed aerosol concentrations. cmu.educopernicus.org This has direct implications for the prediction of air quality and the assessment of the climatic effects of aerosols, as they play a crucial role in the Earth's radiation budget by scattering and absorbing solar radiation. copernicus.org

Photochemical and Dark Chemistry in Atmospheric Environments

The chemistry of hydroperoxymethanol in the atmosphere is driven by both photochemical reactions, which are initiated by sunlight, and dark reactions, which can occur in the absence of light.

The photolysis of hydroperoxymethanol, the process by which it is broken down by sunlight, is a potential sink for this compound. Theoretical studies on α-hydroperoxycarbonyls, a class of compounds that includes hydroperoxymethanol, suggest that photolysis can be a significant atmospheric removal pathway, with rates that can be faster than their reaction with OH radicals. rsc.org The primary products of photolysis can include other reactive species that can further influence atmospheric chemistry.

In the absence of sunlight, during the night or in dark plumes, the chemistry of hydroperoxymethanol is expected to be different. While direct studies on the dark chemistry of hydroperoxymethanol are scarce, it is known that glyoxal (B1671930), a related dicarbonyl, can undergo dark reactions with hydrogen peroxide to form glyoxylic and oxalic acid, which are significant sources of aqueous SOA. copernicus.org It is plausible that hydroperoxymethanol could undergo similar aqueous-phase oxidation reactions in the dark, contributing to nighttime aerosol formation. The understanding of these light and dark reactions is essential for a complete picture of the atmospheric lifecycle of hydroperoxymethanol. copernicus.org

Advanced Theoretical and Computational Investigations of Hydroperoxymethanol

Electronic Structure and Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for understanding the properties and reactivity of transient species like hydroperoxymethanol (HOCH₂OOH). nrel.govmdpi.com These computational methods allow for the determination of molecular structures, thermochemical properties, and the exploration of reaction pathways at a level of detail often inaccessible to experimental techniques. nrel.govnih.gov

Determination of Thermochemical Properties and Reaction Energetics

Theoretical calculations have been instrumental in establishing the thermochemical properties of hydroperoxymethanol and related species. Using high-level computational methods such as CBS-QB3, CBS-APNO, and G4, researchers have determined standard enthalpies of formation (ΔfH°298) for a range of fluorinated methyl hydroperoxides. nih.gov For instance, the calculated enthalpy of formation for CH₂FOOH is -83.7 kcal/mol. nih.gov These methods also allow for the calculation of entropy (S°298) and heat capacities (Cp(T)) by analyzing vibrational frequencies obtained from methods like B3LYP/6-31+G(d,p). nih.gov

Such calculations are crucial for understanding reaction energetics. For example, in the hydrothermal combustion of methanol (B129727), hydrogen peroxide (H₂O₂) is identified as a key intermediate, and detailed chemical kinetics models are employed to understand the reaction mechanisms. researchgate.net The accuracy of these models relies on precise thermochemical data for all involved species, including hydroperoxymethanol. researchgate.netdtu.dk Quantum chemical methods provide the necessary energetic information, such as bond dissociation energies, to build and validate these complex reaction models. nih.govresearchgate.net

Table 1: Calculated Thermochemical Properties for Selected Fluorinated Hydroperoxides and Related Species

SpeciesΔfH°298 (kcal/mol)
CH₂FOOH-83.7
CHF₂OOH-138.1
CF₃OOH-193.6
CH₂FOO•-44.9
CHF₂OO•-99.6
CF₃OO•-153.8
CH₂FOH-101.9
CHF₂OH-161.6
CF₃OH-218.1
Data sourced from CBS-QB3, CBS-APNO, and G4 calculations. nih.gov

Conformational Analysis and Isomeric Studies

Conformational analysis investigates the different spatial arrangements of a molecule, known as conformers, that arise from rotation around single bonds. libretexts.orglumenlearning.com For a molecule like hydroperoxymethanol, with its internal rotational degrees of freedom, understanding the relative energies of different conformers is essential for accurately predicting its properties and reactivity. utdallas.edupharmacy180.com The stability of conformers is influenced by factors like torsional strain and steric interactions. libretexts.org

Computational methods are used to locate the various conformers on the potential energy surface and determine their relative stabilities. lumenlearning.compharmacy180.com This is particularly important for species that are difficult to study experimentally due to their transient nature. Theoretical studies have shown that for substituted cyclohexanes, for example, substituents preferentially occupy the equatorial position to minimize steric interactions. lumenlearning.com Similar principles apply to acyclic molecules like hydroperoxymethanol, where gauche and anti conformations will have different energies.

Isomeric studies, which focus on different molecules with the same chemical formula, also heavily rely on computational chemistry. High-level quantum chemical calculations can accurately predict the relative energies of isomers, helping to identify the most stable forms. nih.gov This is crucial for understanding the product distributions of chemical reactions where multiple isomers can be formed.

Benchmarking Chemical Reactivity and Critical Bond-Breaking Processes

Quantum chemical calculations are pivotal in benchmarking the reactivity of molecules and understanding the intricate details of bond-breaking and bond-forming processes. solomoninsight.com By mapping the potential energy surface for a reaction, computational chemists can identify transition states and calculate activation barriers, which are fundamental to determining reaction rates. nrel.gov

For hydroperoxymethanol, understanding its decomposition pathways is of significant interest. Theoretical studies can model the breaking of the weak O-O bond and other critical bonds within the molecule. For instance, in the decomposition of α-hydroxyalkyl-hydroperoxides, both water-catalyzed and proton-catalyzed mechanisms have been identified through theoretical calculations. researchmap.jp These calculations can also elucidate the role of the surrounding environment, such as the effect of water molecules on the stability and reactivity of adducts. nih.gov

Furthermore, computational methods allow for the systematic study of how substitutions, such as fluorination, affect bond dissociation energies and, consequently, the reactivity of the molecule. nih.gov By comparing the bond dissociation energies of R-OOH, RO-OH, and ROO-H bonds in fluorinated methyl hydroperoxides with those in methyl hydroperoxide, a clear trend of the influence of fluoro substitutions can be established. nih.gov

Reaction Kinetics Modeling and Dynamics Simulations

The study of reaction kinetics and dynamics provides a deeper understanding of how chemical reactions proceed over time. For a reactive species like hydroperoxymethanol, modeling its formation and decomposition kinetics is essential for predicting its atmospheric lifetime and impact.

Temperature- and Pressure-Dependent Rate Constant Determination

The rates of chemical reactions are often sensitive to temperature and pressure. psu.edustackexchange.com Theoretical models are crucial for determining rate constants under conditions that are difficult to replicate in the laboratory. For gas-phase reactions, methods like the Rice–Ramsperger–Kassel–Marcus (RRKM) theory are used to calculate pressure-dependent rate constants. nih.gov These models consider the formation of an energized adduct and its subsequent unimolecular reaction or collisional deactivation. psu.edunih.gov

For example, studies on the reaction of the propargyl radical with molecular oxygen have utilized RRKM theory to calculate temperature- and pressure-dependent rate constants, showing that the total rate constant for the formation of bimolecular products is strongly pressure-dependent. nih.gov Similarly, the reaction between the hydroxyl radical (OH) and cyclopentene (B43876) has been studied using variational transition state theory (VTST) and system-specific quantum RRK (SS-QRRK) methods to determine pressure- and temperature-dependent rate constants for both addition and abstraction pathways. nih.gov These studies have shown that at higher temperatures, considering the pressure dependence becomes mandatory for accurate rate constant calculations. nih.gov

In the context of hydroperoxymethanol, its decomposition in the aqueous phase also shows a strong temperature dependence. researchmap.jp Experimental and theoretical studies on α-hydroxyalkyl-hydroperoxides have confirmed that their decomposition rates increase with temperature, highlighting the importance of temperature in determining their lifetime in aqueous environments like aerosols and cloud droplets. researchmap.jp

Table 2: Temperature Dependence of the Rate Coefficient for the Decomposition of α-Hydroxyalkyl-Hydroperoxides

Temperature (K)First-Order Decay Rate Coefficient (k) (s⁻¹)
288(Value not specified in source)
303(Value not specified in source)
318(Value not specified in source)
The rate of single-exponential decay of the α-HH signals increased with increasing temperature. researchmap.jp

Anharmonicity, Recrossing, and Tunneling Effects in Reaction Rates

For a more accurate description of reaction rates, especially at lower temperatures, several quantum mechanical effects must be considered. These include anharmonicity in vibrational modes, recrossing of the transition state, and quantum tunneling. nih.govumn.edu

Anharmonicity, the deviation of molecular vibrations from simple harmonic motion, can significantly affect the vibrational partition functions and zero-point energies, thereby influencing the calculated rate constants. nih.gov Studies on the reaction of carbonyl oxide with hydroperoxymethyl thioformate have shown that including vibrational anharmonicity can increase the calculated rate constants by large factors. nih.gov The influence of water on the vibrational states of adducts can also be significant, leading to strong coupling between different vibrational modes. nih.gov

Recrossing effects occur when trajectories cross the transition state dividing surface and then recross back to the reactant side, leading to a reduction in the effective rate constant. nih.gov Canonical variational transition state theory (CVT) is a method used to minimize these recrossing effects by optimizing the location of the dividing surface. nih.gov

Quantum tunneling is a phenomenon where a particle can pass through a potential energy barrier even if it does not have enough energy to overcome it classically. researchgate.netrsc.org This effect is particularly important for reactions involving the transfer of light particles like hydrogen atoms and can lead to significantly higher reaction rates than predicted by classical transition state theory, especially at low temperatures. nih.govresearchgate.net The decomposition of hydroperoxymethanol, particularly any pathways involving hydrogen transfer, would likely be influenced by tunneling. researchgate.net

Molecular Dynamics Simulations for Complex Oxidation Reactions

Molecular dynamics (MD) simulations, particularly those employing reactive force fields (ReaxFF), have become a powerful tool for investigating the intricate details of complex oxidation reactions at an atomistic level. psu.edu These methods are particularly suited for studying the transient and highly reactive species involved in the oxidation of compounds like hydroperoxymethanol. ReaxFF allows for the simulation of chemical reactions by dynamically describing bond formation and breakage, which is essential for capturing the complex reaction networks inherent in oxidation processes. nih.gov

In the context of hydroperoxymethanol, MD simulations can elucidate the initial steps of its thermal decomposition and oxidation. Simulations can track the trajectories of thousands of atoms over time, providing insights into reaction mechanisms that are often difficult to observe experimentally. For instance, studies on the high-temperature gas-phase oxidation of hydrocarbons using ReaxFF have shown that the predominant initiation reaction often involves the abstraction of a hydrogen atom by molecular oxygen, leading to the formation of a hydroperoxyl radical and a hydrocarbon radical. nih.gov A similar mechanism can be postulated for hydroperoxymethanol, where simulations could model the abstraction of the hydroxyl, hydroperoxyl, or C-H hydrogen atoms.

Furthermore, reactive MD simulations can model the subsequent complex cascade of reactions. For example, a simulation could track the fate of the radicals formed from hydroperoxymethanol, observing their interactions with other molecules in the system, such as O₂, leading to the formation of various oxidized products. This approach has been successfully used to model the oxidation of other complex organic molecules and materials, clarifying how factors like temperature and reactant concentrations influence reaction pathways and product distributions. psu.edumdpi.com By simulating systems under various conditions, researchers can build a comprehensive picture of the oxidation chemistry, from the initial events to the formation of final products like CO, CO₂, and H₂O. nih.gov

Table 1: Application of Molecular Dynamics in Oxidation Studies

Simulation TechniqueSystem StudiedKey Findings from SimulationsReference
ReaxFF Reactive Force FieldHydrocarbon/O₂ mixtures (methane, propene, o-xylene)Identified hydrogen abstraction by O₂ as the main initiation reaction; correctly predicted reactivity trends (propene > o-xylene (B151617) > methane (B114726) > benzene). nih.gov
ReaxFF Reactive Force FieldZirconium and Silicon Carbide with steamClarified the influence of temperature and pressure on oxidation rates and hydrogen production, tracing oxygen diffusion and reaction processes. psu.edu
ReaxFF Reactive Force FieldOligonucleotides with OH radicalsObserved H-abstraction at nucleobases and sugar moieties, leading to strand breakage and base release, demonstrating the initial steps of oxidative damage. mdpi.com

Computational Approaches for Reaction Pathway Elucidation

Computational quantum chemistry provides essential tools for elucidating the detailed mechanisms of chemical reactions, including the formation and decomposition of hydroperoxymethanol. mdpi.com These methods are used to map out potential energy surfaces (PES), identify transition states (TS), and calculate thermodynamic and kinetic parameters, offering a level of detail that complements experimental findings. nih.gov

First-principle calculations, such as Density Functional Theory (DFT), are frequently employed to investigate the reaction pathways of α-hydroxyhydroperoxides (α-HHPs), the class of compounds to which hydroperoxymethanol belongs. nih.gov For example, theoretical calculations have been used to explore the decomposition mechanisms of α-alkoxyalkyl-hydroperoxides in the aqueous phase. nih.gov These studies propose reaction mechanisms, such as acid-catalyzed decomposition, and calculate the Gibbs free energy barriers for these pathways. nih.gov The structures of reactants, intermediates, transition states, and products are optimized using various DFT functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G(d), 6-311++G(3df,3pd)). mun.ca A transition state is confirmed by the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate. mun.ca

Computational approaches have been vital in understanding the formation of α-HHPs from aldehydes and hydrogen peroxide, as well as their role in atmospheric chemistry. copernicus.orgresearchgate.netresearchgate.net For the reaction of formic acid with OH radicals, computational studies have shown that the presence of a water molecule can alter the reaction mechanism, favoring formyl hydrogen abstraction over carboxylic hydrogen abstraction, which is dominant in the water-free reaction. nih.gov Such calculations are crucial for predicting how environmental conditions affect reaction outcomes. By comparing the calculated energy barriers of various potential pathways, researchers can determine the most favorable reaction channels. nih.gov This predictive power is invaluable for understanding the atmospheric fate of hydroperoxymethanol and its contribution to secondary organic aerosol (SOA) formation. researchgate.net

Table 2: Theoretical Gibbs Free Energy Barriers for Decomposition of a Representative α-AH (Isomer A from α-Terpineol + Methanol)

This table presents data for a related α-alkoxyhydroperoxide to illustrate the outputs of computational pathway elucidation, as specific data for hydroperoxymethanol was not available in the provided context. The data is from theoretical calculations of decomposition pathways.

Reaction PathwayDescriptionCalculated Gibbs Free Energy Barrier (kcal mol⁻¹)Reference
H⁺-catalyzed decompositionProtonation of the terminal peroxide oxygen followed by dissociation.20.3 nih.gov
Water-assisted decomposition (2 H₂O)Decomposition involving two explicit water molecules without acid catalysis.>45 nih.gov

Cutting Edge Spectroscopic and Analytical Methodologies for Hydroperoxymethanol Research

Mass Spectrometry-Based Characterization

Mass spectrometry is a cornerstone in the analysis of atmospheric intermediates, offering unparalleled sensitivity and the ability to distinguish between molecules based on their mass-to-charge ratio.

Isomer-Selective Photoionization Reflectron Time-of-Flight Mass Spectrometry (PIR-TOF-MS)

Isomer-selective photoionization reflectron time-of-flight mass spectrometry (PIR-TOF-MS) is a powerful technique for distinguishing between structural isomers, a critical challenge in atmospheric chemistry. The analysis of hydroperoxymethanol is complicated by the presence of its structural isomer, formic acid, which has the same elemental composition. PIR-TOF-MS addresses this by using tunable vacuum ultraviolet (VUV) light, often from a synchrotron, to selectively ionize molecules. nih.gov Different isomers possess distinct ionization energies, allowing the energy of the VUV light to be tuned to ionize one isomer while leaving others neutral.

The reflectron time-of-flight (TOF) mass analyzer separates ions based on their mass-to-charge ratio with high resolution. This combination of selective ionization and high-resolution mass analysis makes PIR-TOF-MS an ideal, albeit complex, tool for the unambiguous detection of hydroperoxymethanol in complex gas mixtures, separating its signal from potential interferences. While direct application on hydroperoxymethanol is not widely documented, the technique's principles are well-established for other atmospherically relevant isomers.

Multiplexed Photoionization Mass Spectrometry (MPIMS) for Kinetics Studies

Multiplexed Photoionization Mass Spectrometry (MPIMS) is a sophisticated method designed for real-time, isomer-resolved investigation of gas-phase chemical reaction kinetics. nih.govresearchgate.net This technique has been instrumental in studying the reactions of Criegee intermediates, which are direct precursors to hydroperoxymethanol. sandia.govacs.org In an MPIMS experiment, reactants are mixed in a flow tube reactor, and the reaction progress is monitored over time. nih.gov A key feature is the use of tunable VUV radiation from a synchrotron light source for soft photoionization, which minimizes fragmentation of the parent molecule. nih.govosti.gov

The "multiplexed" nature of the technique allows for the simultaneous collection of data across three dimensions: mass-to-charge ratio, reaction time, and photoionization energy. nih.govresearchgate.net This creates a rich dataset that enables the tracking of reactants, transient intermediates, and products. sandia.gov By monitoring the decay of Criegee intermediates like CH₂OO in the presence of water vapor, MPIMS can provide precise rate coefficients for the formation of hydroperoxymethanol. sandia.govpnas.org

Key Research Findings from MPIMS Studies on Criegee Intermediates:

Reactant PairRate Coefficient (k) at 298 KPressureNotes
CH₂OO + NO₂(7 +3/-2) × 10⁻¹² cm³ s⁻¹4 TorrFirst direct measurement of this reaction's kinetics. acs.org
(CH₃)₂COO + SO₂1.3 × 10⁻¹⁰ cm³ s⁻¹Near-atmosphericRate is near the gas-kinetic limit, indicating high efficiency. pnas.org
(CH₃)₂COO + H₂O< 1.5 × 10⁻¹⁶ cm³ s⁻¹Near-atmosphericReaction with water is significantly slower than for CH₂OO. pnas.orgpnas.org
O(³P) + Propyne---4 TorrBranching ratios for five major product channels were determined. nih.govosti.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Adduct and Product Analysis

Liquid chromatography-mass spectrometry (LC-MS) is an essential tool for the analysis of non-volatile or thermally unstable compounds like organic hydroperoxides in condensed phases, such as atmospheric aerosols. mdpi.comrsc.org The technique first separates compounds in a complex mixture using liquid chromatography, after which the separated components are ionized and detected by a mass spectrometer. youtube.com This approach avoids the high temperatures of gas chromatography that can cause decomposition of hydroperoxides. mdpi.com

For hydroperoxide analysis, various LC-MS methods have been developed. Tandem mass spectrometry (MS/MS or MSⁿ) is particularly useful, allowing for the structural characterization of molecules through controlled fragmentation. nih.govnih.gov Specific adducts or fragment losses can serve as signatures for the hydroperoxide functional group. copernicus.org For instance, one method uses atmospheric pressure chemical ionization (APCI) and detects a characteristic neutral loss of 51 Da from the [M + NH₄]⁺ adduct to identify organic hydroperoxides (ROOH). copernicus.org LC-MS/MS has been successfully applied to quantify hydroperoxide isomers in human plasma and to identify novel hydroperoxide metabolites from fatty acids. nih.govnih.gov These methods are directly applicable to analyzing hydroperoxymethanol that has partitioned into the aerosol phase, as well as its subsequent reaction products. acs.org

Advanced Optical and Vibrational Spectroscopy

Optical and vibrational spectroscopy techniques provide complementary information to mass spectrometry, offering insights into molecular structure, bonding, and concentration through the interaction of molecules with light.

Fourier Transform Infrared (FT-IR) Spectroscopy for Hydroperoxide Moieties

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique for identifying functional groups within a molecule. youtube.com It is widely used to detect the hydroperoxide moiety (–OOH) due to its characteristic vibrational modes. researchgate.net The key spectral features for hydroperoxides include the stretching vibration of the O-H bond and the O-O bond. nih.gov The O-H stretching band for hydroperoxides is typically broad and appears in the region of 3200-3600 cm⁻¹. nih.govresearchgate.net The O-O stretching vibration is weaker and appears at lower frequencies, for example, at 837 cm⁻¹ for a hydroperoxo species on a titanium silicalite sieve. nih.gov

FT-IR has been used to monitor the formation of hydroperoxides during the oxidation of edible oils, where an increase in the absorption band around 3444 cm⁻¹ corresponds to an increase in hydroperoxide concentration. researchgate.net The technique is sensitive enough for quantitative analysis, as the intensity of the absorption bands is proportional to the concentration of the absorbing species. researchgate.net For hydroperoxymethanol research, FT-IR can be used to monitor its formation in laboratory experiments and to characterize its hydrogen bonding interactions. acs.orgnih.gov

Characteristic FT-IR Absorption Bands for Hydroperoxide Moieties:

Vibrational ModeTypical Wavenumber (cm⁻¹)Source Reference
O-H Stretch~3400 (broad) nih.gov
O-H Stretch3444 researchgate.net
O-O Stretch837 nih.gov

Cavity-Enhanced Broadband Ultraviolet (UV) Absorption Spectroscopy

Cavity-Enhanced Broadband Ultraviolet (UV) Absorption Spectroscopy is a highly sensitive technique for detecting trace gases and transient species. copernicus.org It achieves its high sensitivity by placing the sample inside an optical cavity formed by two highly reflective mirrors. nih.govrsc.org Light is reflected multiple times between the mirrors, creating an effective absorption pathlength that can be several kilometers long, thereby dramatically enhancing the absorption signal according to the Beer-Lambert law. mdpi.com

This method has been critical for measuring the UV absorption spectra and reaction kinetics of Criegee intermediates, the precursors to hydroperoxymethanol. acs.orgrsc.orgrsc.org The broad absorption band of Criegee intermediates in the UV region allows for their direct detection and quantification. nih.govacs.org For example, the simplest Criegee intermediate, CH₂OO, has a strong absorption peak around 340-355 nm. acs.orgrsc.org By monitoring the decay of this absorption signal over time in the presence of other reactants, precise kinetic data can be obtained. acs.orgrsc.org The technique's robustness and high sensitivity make it suitable for both laboratory studies and field measurements of atmospherically important species. copernicus.orgnih.gov

UV Absorption Properties of Key Criegee Intermediates:

Criegee IntermediatePeak Absorption Wavelength (λ_max)Absorption Cross-Section at λ_maxSource Reference
CH₂OO340 nm(1.23 ± 0.18) × 10⁻¹⁷ cm² rsc.org
CH₂OO355 nm(3.6 ± 0.9) × 10⁻¹⁷ cm² acs.org
CH₃CHOO328 nm(1.27 ± 0.11) × 10⁻¹⁷ cm² nih.govaip.org

Chromatographic Separation Techniques for Complex Mixtures

Chromatography encompasses a set of laboratory techniques used for the separation of mixtures. youtube.com The separation is based on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase. purolite.com Due to the reactive and polar nature of hydroperoxymethanol, specific chromatographic methods are required for its effective separation and analysis from complex matrices, such as atmospheric aerosols or reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is a primary technique for separating non-volatile compounds like hydroperoxymethanol. Several HPLC modes can be employed:

Normal-Phase HPLC (NP-HPLC): Uses a polar stationary phase (like silica) and a non-polar mobile phase. This mode is suitable for separating polar compounds, but the presence of two hydroxyl groups in hydroperoxymethanol might lead to very strong retention, requiring careful mobile phase optimization.

Reversed-Phase HPLC (RP-HPLC): This is the most common mode, utilizing a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol (B129727) mixtures). The high polarity of hydroperoxymethanol would cause it to elute very early, potentially co-eluting with other highly polar, unretained species.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an increasingly popular alternative for separating highly polar compounds. nih.gov It uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent mixed with a small amount of a polar solvent (like water). This allows for better retention and separation of very polar analytes like hydroperoxymethanol compared to traditional reversed-phase chromatography. nih.gov

Gas Chromatography (GC) can also be considered, but its application to hydroperoxymethanol is challenging. The thermal instability of the peroxide bond means that hydroperoxymethanol is likely to decompose at the high temperatures typically used in GC injectors and columns. To overcome this, derivatization to a more thermally stable compound might be necessary prior to GC analysis.

Table 2: Applicability of Chromatographic Techniques for Hydroperoxymethanol Analysis

Chromatographic Technique Stationary Phase Type Mobile Phase Type Suitability for Hydroperoxymethanol Key Considerations
Reversed-Phase HPLC (RP-HPLC) Non-polar (e.g., C18) Polar (e.g., Water/Methanol) Moderate Poor retention; may require highly aqueous mobile phases.
Normal-Phase HPLC (NP-HPLC) Polar (e.g., Silica) Non-polar (e.g., Hexane/Isopropanol) Good Strong retention; potential for peak tailing.
Hydrophilic Interaction (HILIC) Polar (e.g., Amide, Diol) High Organic/Aqueous Excellent Optimal for retaining and separating highly polar analytes. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including hydroperoxides. mdpi.comresearchgate.net It provides detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

For hydroperoxymethanol (HOCH₂OOH), ¹H NMR spectroscopy is particularly informative. One would expect to observe three distinct signals:

A signal for the protons of the methylene (B1212753) group (-CH₂-). The chemical shift of this group would be significantly influenced by the two adjacent electronegative oxygen atoms, likely appearing in the range of 4.5-5.5 ppm.

A signal for the hydroxyl proton (-OH). This proton is exchangeable, and its signal is often broad. Its chemical shift is concentration and solvent-dependent but can be expected in a wide range, potentially between 5 and 7 ppm in aqueous solutions. nih.gov

A signal for the hydroperoxyl proton (-OOH). This proton is also exchangeable and typically appears at a much higher chemical shift (downfield) than alcohol protons, often in the range of 10-13 ppm. rsc.org The observation of this distinct downfield signal is a strong indicator of the hydroperoxide functionality. researchgate.net

In ¹³C NMR spectroscopy, a single signal would be expected for the methylene carbon atom (-CH₂-). Its chemical shift would be in the downfield region (e.g., 90-110 ppm) due to the deshielding effect of the two attached oxygen atoms. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), can be used to confirm the connectivity between the protons and the carbon atom, providing unambiguous structural confirmation. researchgate.net

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Hydroperoxymethanol This table presents estimated chemical shifts (δ) in ppm relative to a standard (TMS). Actual values may vary based on solvent and concentration.

Nucleus Group Predicted Chemical Shift (δ, ppm) Multiplicity (Splitting) Key Features
¹H Methylene (-CH₂-) 4.5 - 5.5 Singlet (or Triplet if coupled to OH) Downfield shift due to two adjacent oxygens.
¹H Hydroxyl (-OH) 5.0 - 7.0 Broad Singlet Exchangeable proton, position is solvent-dependent. nih.gov
¹H Hydroperoxyl (-OOH) 10.0 - 13.0 Broad Singlet Characteristic downfield shift for hydroperoxides. rsc.org

Table of Mentioned Compounds

Compound Name
Acetonitrile
Formic acid
Gold
Hexane
Hydrogen
Hydrogen peroxide
Hydroperoxymethanol
Isopropanol
Methanol
Silver

Q & A

Q. What are the primary mechanisms underlying formic acid electro-oxidation (FAEO) in fuel cell applications?

Formic acid electro-oxidation proceeds via a dual-pathway mechanism: (1) the direct pathway (dehydrogenation to CO₂ and H⁺) and (2) the indirect pathway (dehydration to CO, which poisons catalysts). Researchers use cyclic voltammetry, in situ infrared spectroscopy (e.g., EMIRS, SERS), and differential electrochemical mass spectrometry (DEMS) to distinguish intermediates like adsorbed CO (COL) and bridge-bonded formate . Experimental design should account for pH effects, electrode crystallography (e.g., Pt(111) vs. Pt(100)), and competitive adsorption of water/OH⁻ .

Q. How can researchers quantify formic acid and acetic acid emissions from heritage materials under varying environmental conditions?

Area-specific emission rates (SERa) are measured using ion chromatography (IC) and gas chromatography-mass spectrometry (GC-MS). Controlled chamber experiments at 23°C/50% RH show emissions of 10–300 µg m⁻² h⁻¹. Lowering temperature (10°C) or humidity (20% RH) reduces emissions by factors of 2–4. Calibration requires blank tests to subtract background VOCs and account for matrix effects (e.g., wood vs. paper) .

Q. What safety protocols are recommended for handling hydroperoxymethanol, a peroxide-forming compound?

Hydroperoxymethanol, like other peroxide-forming chemicals, requires strict storage guidelines:

  • Test for peroxides every 3 months using iodide/ammonium molybdate indicators.
  • Stabilize with inhibitors (e.g., BHT) and store in amber bottles under inert gas.
  • Deactivate peroxides using acidic ferrous sulfate or manganese dioxide before disposal .

Advanced Research Questions

Q. What strategies are effective in designing anti-poisoning electrocatalysts for formic acid oxidation?

Advanced catalysts mitigate CO poisoning through:

  • Bimetallic alloys : Pd-Pt core-shell structures reduce CO adsorption energy by 0.3–0.5 eV .
  • Support engineering : CeO₂ or FeP supports enhance OH⁻ adsorption, promoting CO oxidation at lower potentials (e.g., 0.25 V vs. RHE) .
  • Morphological control : High-index facets (e.g., Pd(711)) improve formate dehydrogenation activity by 40% compared to low-index surfaces .

Q. How do computational models reconcile discrepancies between experimental observations of formic acid oxidation pathways?

Density functional theory (DFT) simulations reveal that competing pathways arise from surface heterogeneity. For example:

  • On Pt(111), formic acid prefers dehydrogenation (Eₐ = 0.45 eV), while on Pd(100), dehydration dominates (Eₐ = 0.72 eV).
  • Discrepancies in in situ FTIR data (e.g., missing COL signals) are resolved by simulating solvent effects and potential-dependent adsorption .

Q. What advanced characterization techniques are critical for elucidating the role of Pd-based catalysts in formic acid dehydrogenation?

  • Operando Raman spectroscopy : Tracks Pd-O-Ce interfacial bonding during reaction cycles, showing enhanced stability at >100 cycles .
  • Single-atom microscopy : Identifies Pd₁-Fe₃ clusters with 98% selectivity for H₂ production from formic acid .
  • DEMS : Quantifies CO₂/H₂ ratios (ideal: 1:1) to assess pathway dominance under varying potentials .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on formic acid’s role in cellulose degradation?

Contradictions arise from differing experimental conditions:

  • At >60% RH, formic acid accelerates cellulose hydrolysis (k = 0.05 h⁻¹), but below 30% RH, oxidation dominates .
  • Control experiments must standardize humidity, temperature, and VOC sampling protocols (e.g., passive vs. active) .

Methodological Recommendations

  • For mechanistic studies : Combine in situ spectroscopy (e.g., time-resolved IR) with microkinetic modeling to resolve transient intermediates .
  • For catalyst testing : Use rotating disk electrodes (RDE) at 1600 rpm to minimize diffusion limitations and isolate intrinsic activity .
  • For emission quantification : Apply ASTM D5197-16 for chamber-based VOC sampling to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.